molecular formula C7H3Cl2F3O B179780 1,2-Dichloro-4-(trifluoromethoxy)benzene CAS No. 151276-10-7

1,2-Dichloro-4-(trifluoromethoxy)benzene

Cat. No. B179780
M. Wt: 231 g/mol
InChI Key: SXBGDKFVGXZJDU-UHFFFAOYSA-N
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Description

“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1,2-Dichloro-4-(trifluoromethoxy)benzene” is 1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H . The InChI key is SXBGDKFVGXZJDU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a liquid . It has a molecular weight of 231 .

Scientific Research Applications

  • Halogenation of Trifluoromethoxy Benzene Derivatives : Controlled chlorination of trifluoromethoxybenzene, including 1,2-Dichloro-4-(trifluoromethoxy)benzene, produced various chlorinated derivatives, highlighting the thermal stability of these compounds at 200°–250° (Herkes, 1977).

  • Synthesis of Trifluoromethoxy Naphthalenes : A study described the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene from 1-bromo-4-(trifluoromethoxy)benzene, leading to the synthesis of various naphthalenes, highlighting a method for synthesizing functional organic compounds (Schlosser & Castagnetti, 2001).

  • Development of Fluorine-containing Polyetherimide : Research demonstrated the synthesis of novel fluorine-containing polyetherimide using derivatives of 1,2-Dichloro-4-(trifluoromethoxy)benzene, revealing applications in the development of high-performance polymers (Yu Xin-hai, 2010).

  • Rhenium-Catalyzed Trifluoromethylation of Arenes : A study utilized 1,2-Dichloro-4-(trifluoromethoxy)benzene in the context of Rhenium-catalyzed trifluoromethylation, offering insights into the modification of aromatic compounds for various applications (Mejía & Togni, 2012).

  • Synthesis of Triazoles : The compound was used in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, showing its potential in creating structurally diverse organic compounds (Hu et al., 2008).

  • Generation of Organofluorine Compounds : Research focused on generating various organofluorine compounds, using 1,2-Dichloro-4-(trifluoromethoxy)benzene derivatives as intermediates, thus underscoring its role in synthesizing fluorine-containing organic molecules (Castagnetti & Schlosser, 2001).

  • Catalytic Conversions of Chlorinated Benzenes and Dioxins : This study discussed the catalytic activity of 1,2-Dichloro-4-(trifluoromethoxy)benzene, providing insights into its role in environmental chemistry and pollutant control (Lee & Jurng, 2008).

  • Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : The compound was used in synthesizing aniline derivatives with trifluoromethoxy groups, indicating its utility in pharmaceutical and functional material development (Feng & Ngai, 2016).

properties

IUPAC Name

1,2-dichloro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBGDKFVGXZJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474138
Record name 1,2-dichloro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(trifluoromethoxy)benzene

CAS RN

151276-10-7
Record name 1,2-Dichloro-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151276-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dichloro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EIAF Ethers' pp
Number of citations: 0

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